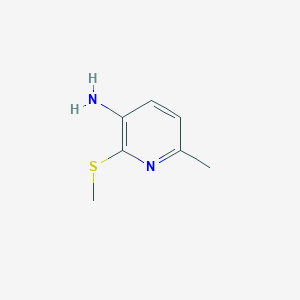

6-Methyl-2-(methylthio)pyridin-3-amine

Description

Significance of Pyridine (B92270) Derivatives in Chemical and Biological Research

Pyridine (C5H5N) is a fundamental heterocyclic organic compound, structurally similar to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom. tandfonline.comresearchgate.net This substitution imparts distinct properties, making pyridine and its derivatives crucial in various scientific fields. Pyridine derivatives are integral to numerous natural products, including nicotine (B1678760) and niacin (vitamin B3). researchgate.netwikipedia.org

The incorporation of a pyridine nucleus is a significant strategy in drug discovery, as it can enhance the pharmacokinetic properties of molecules, such as solubility and bioavailability. ajrconline.org Consequently, pyridine derivatives exhibit a wide spectrum of biological and pharmacological activities. wisdomlib.org They have been investigated for their potential as anti-inflammatory, anticonvulsant, antimicrobial, analgesic, antiviral, and antitumor agents. tandfonline.comwisdomlib.orgnih.gov The versatility of pyridine chemistry allows for the synthesis of a vast array of compounds with diverse applications, from medicinal chemistry to materials science. tandfonline.comresearchgate.net

Overview of Heterocyclic Amines and Their Chemical Relevance

Heterocyclic amines (HCAs) are a class of chemical compounds characterized by at least one heterocyclic ring—a cyclic structure containing atoms of at least two different elements—and an amine group. wikipedia.org The nitrogen atom of the amine can be part of the ring system, as in pyridine, or an external substituent. wikipedia.org

HCAs are ubiquitous in nature and synthetic chemistry, with a wide range of biological functions and chemical applications. wikipedia.orgpressbooks.pub They encompass essential biomolecules like the nucleobases in DNA and RNA (adenine, guanine, cytosine, thymine, and uracil), vitamins such as niacin and thiamine, and alkaloids like nicotine. wikipedia.org The chemical behavior of heterocyclic amines is largely dictated by the nature of the heterocyclic ring and the position of the amine group. pressbooks.pubuomustansiriyah.edu.iq The lone pair of electrons on the nitrogen atom makes them basic and nucleophilic, enabling them to participate in a variety of chemical reactions. uomustansiriyah.edu.iq The reactivity of the aromatic ring in heterocyclic amines can be significantly influenced by the presence of the amino group. libretexts.org

Structural Context of 6-Methyl-2-(methylthio)pyridin-3-amine within Pyridine Chemistry

This compound is a substituted pyridine derivative with the chemical formula C7H10N2S. chemscene.comlookchem.com Its structure is characterized by a pyridine ring with three substituents:

A methyl group (-CH3) at the 6-position.

A methylthio group (-SCH3) at the 2-position.

An amine group (-NH2) at the 3-position.

The specific arrangement of these functional groups on the pyridine ring dictates the compound's chemical properties and reactivity. The electron-donating nature of the amine and methyl groups, combined with the properties of the methylthio group, influences the electron density distribution within the pyridine ring. This, in turn, affects its basicity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. lookchem.com

Chemical and Physical Properties

The properties of this compound are presented in the table below.

| Property | Value |

| Molecular Formula | C7H10N2S |

| Molecular Weight | 154.23 g/mol |

| CAS Number | 217096-29-2 |

| Appearance | Refer to specifications |

| Purity | ≥99% |

Data sourced from ChemScene and Chemical Technology Co.,LTD chemscene.comlookchem.com

Research and Applications

While specific detailed research findings on this compound are not extensively available in the provided search results, its structural motifs are present in compounds that are subjects of various studies. For instance, aminopyridines and methylthiopyridines are common scaffolds in medicinal chemistry.

The related compound, 6-methylpyridin-3-amine, has been studied, and its crystal structure reveals intermolecular N—H⋯N hydrogen bonds. nih.govnih.gov This suggests that this compound would also exhibit hydrogen bonding capabilities due to its primary amine group.

The synthesis of related structures, such as 3-acetyl-6-methyl-2-(methylthio)pyridine, has been explored, indicating the reactivity of the methylthio-substituted pyridine ring. researchgate.net Furthermore, derivatives of 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide have been synthesized and investigated for their growth stimulant properties, showcasing the biological relevance of the methylthio- and methyl-substituted heterocyclic core. researchgate.net

Given its structure as a substituted aminopyridine, this compound is a key building block for the synthesis of various heterocyclic compounds. It is listed as a pharmaceutical intermediate, suggesting its use in the development of new drugs. lookchem.com The amine group provides a reactive site for further functionalization, allowing for the construction of more complex molecular architectures.

Structure

3D Structure

Properties

CAS No. |

217096-29-2 |

|---|---|

Molecular Formula |

C7H10N2S |

Molecular Weight |

154.24 g/mol |

IUPAC Name |

6-methyl-2-methylsulfanylpyridin-3-amine |

InChI |

InChI=1S/C7H10N2S/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3 |

InChI Key |

ICACQCKFNKSOMA-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C(C=C1)N)SC |

Canonical SMILES |

CC1=NC(=C(C=C1)N)SC |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 2 Methylthio Pyridin 3 Amine and Analogs

Direct Synthesis Approaches for 6-Methyl-2-(methylthio)pyridin-3-amine

Direct synthesis of this compound can be approached through the strategic functionalization of pyridine (B92270) precursors. These methods often involve the sequential introduction of the required methyl, methylthio, and amino groups onto the pyridine ring.

The synthesis of the target compound can be envisioned starting from readily available pyridine derivatives. A plausible precursor is 6-methyl-pyridin-3-amine. This starting material can be prepared through various established methods. For instance, the Hofmann rearrangement of nicotinamide (B372718) in the presence of sodium hypobromite (B1234621) provides a route to 3-aminopyridine (B143674), which can then be methylated. orgsyn.org Another approach involves the reduction of 3-nitropyridine (B142982). orgsyn.orggoogle.com

Once 6-methyl-pyridin-3-amine is obtained, the introduction of the methylthio group at the 2-position is a key challenge. This could potentially be achieved through a multi-step sequence involving halogenation of the pyridine ring, followed by thiolation and subsequent methylation. For example, a reaction of 3-cyano-6-methylpyridine-2(1H)-thione with methyllithium (B1224462), followed by alkylation, has been reported for the synthesis of related compounds. researchgate.net

General methods for the alkylation and amination of pyridine rings are crucial for the synthesis of substituted pyridines like the target molecule.

Alkylation: The introduction of alkyl groups, such as the methyl group at the 6-position, can be achieved through various methods. For instance, the reaction of substituted (6-methyl-2-pyridyl)methyllithium species with electrophiles like epoxides has been demonstrated. google.com While this specific example deals with alkylation at a side chain, it highlights the utility of organolithium reagents in pyridine chemistry.

Amination: The introduction of an amino group onto a pyridine ring can be accomplished through several pathways. The amination of methoxy (B1213986) pyridines with aliphatic amines has been reported, showcasing a potential route for introducing the amino functionality. nih.gov Another strategy involves the reduction of a nitro group. For example, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be reduced to 2,3-diamino-6-methoxypyridine. cu.edu.eg A similar strategy could be adapted, starting from a suitable nitropyridine precursor. The synthesis of 2-nitro-3-aminopyridine has been achieved through the nitration of N,N'-di-(3-pyridyl)-urea. researchgate.net

A formal (3+3) cycloaddition reaction between enamines and unsaturated aldehydes or ketones provides a versatile method for synthesizing substituted pyridines, including 2-isopropyl-4-methylpyridin-3-amine, a precursor for the drug sotorasib. researchgate.net This highlights the power of cycloaddition strategies in constructing highly substituted pyridine cores.

Synthesis of Closely Related Pyridine and Pyrimidine (B1678525) Scaffolds

The synthetic methodologies for closely related pyridine and pyrimidine structures provide valuable insights into the potential routes for accessing this compound and its analogs.

While a direct synthesis for 6-Methyl-2,4-bis(methylthio)pyridin-3-amine is not extensively documented, a plausible route can be inferred from related syntheses. A potential strategy would involve the construction of a pyridine ring with the desired substitution pattern. This could start from a precursor that already contains the 3-amino group and the 6-methyl group. Subsequent introduction of the two methylthio groups could be achieved through a two-step process of thionation followed by methylation.

A reported synthesis of a bis(2-methylthiopyridine) derivative involved the reaction of a bis(pyridine-2(1H)-thione) with iodomethane (B122720) in the presence of sodium methoxide (B1231860). google.com This suggests that a di-thiolated pyridine precursor could be a key intermediate, which could then be bis-methylated to yield the desired product. The synthesis of dithiolo[3,4-b]pyridines from dithiomalondianilide and arylmethylidenemalononitriles also provides insights into the chemistry of dithio-substituted pyridines. nih.gov

Several methods have been reported for the synthesis of pyridine derivatives bearing a methylthio group. These approaches often utilize a cyano-substituted pyridine as a key intermediate.

For example, 2-alkylthio-6-methylpyridine-3-carbaldehydes have been synthesized from 2-alkylthio-3-cyano-6-methylpyridines via reduction with sodium bis(2-methoxyethoxy)aluminum hydride. researchgate.net This demonstrates a viable pathway to functionalize the 3-position of a 2-(methylthio)pyridine (B99088).

Another relevant synthesis is that of 3-2-(4-(methylthio)phenyl)acetylpyridine, which is prepared from 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine through hydrolysis and decarboxylation.

The following table summarizes some key reactions for the synthesis of methylthio-substituted pyridine derivatives:

| Starting Material | Reagents | Product | Reference |

| 3-Cyano-6-methylpyridine-2(1H)-thione | 1. Methyllithium 2. Alkylating agent | 3-Acetyl-6-methyl-2-(methylthio)pyridine | researchgate.net |

| 2-Alkylthio-3-cyano-6-methylpyridines | Sodium bis(2-methoxyethoxy)aluminum hydride | 2-Alkylthio-6-methylpyridine-3-carbaldehydes | researchgate.net |

| 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine | Acetic acid, HCl, EDTA, Sodium hydroxide | 3-2-(4-(methylthio)phenyl)acetylpyridine |

The synthesis of pyrrolo[2,3-d]pyrimidines, which are structurally related to the target pyridine, often starts from aminopyrimidine precursors. These reactions highlight methods for constructing fused heterocyclic systems.

One approach involves the reaction of 4-(O-acetyl-β-D-glycopyranosylamino)-6-oxopyrimidines with chloroacetaldehyde (B151913) to yield 7-glycopyranosyl-4-oxopyrrolo[2,3-d]pyrimidines. Another method is the cyclocondensation of 2,4,6-triaminopyrimidine (B127396) with ethyl N-benzyl-4-oxo-3-pyrrolidine carboxylate to form a pyrrolo[3',4':4,5]pyrido[2,3-d]pyrimidine-6-one. orgsyn.org

Furthermore, various substituted pyrrolo[2,3-d]pyrimidine derivatives have been synthesized for their potential as antibacterial and antifungal agents. researchgate.net The synthesis of novel bis- and mono-pyrrolo[2,3-d]pyrimidine and purine (B94841) derivatives has also been explored for their antiproliferative activity. These syntheses often involve multi-step sequences including N-alkylation and cycloaddition reactions. A patent describes methods for synthesizing pyrrolo[2,3-d]pyrimidine compounds that act as Janus Kinase 3 (JAK 3) inhibitors. google.com

Catalytic Approaches in the Synthesis of Pyridine Amines

The synthesis of substituted pyridine amines, including this compound and its analogs, is a significant focus in medicinal and materials chemistry due to their prevalence in bioactive molecules and functional materials. researchgate.netresearchgate.net Catalytic methods are central to constructing the pyridine core efficiently and with high degrees of functional group tolerance and regioselectivity. These approaches often provide advantages over traditional condensation reactions, which can be limited to symmetrically substituted systems. nih.gov Modern strategies frequently employ transition-metal catalysts or organocatalysts to facilitate C-C and C-N bond formation under milder conditions, leading to highly decorated pyridine structures. organic-chemistry.orgorganic-chemistry.org

Microwave-Assisted Cyclocondensation Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netbeilstein-journals.org In the synthesis of pyridine amines and their derivatives, microwave irradiation is particularly effective for cyclocondensation reactions.

One prominent method is the one-pot Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process. By utilizing microwave irradiation, the Michael addition and subsequent cyclodehydration can be performed in a single step. For instance, the reaction of ethyl β-aminocrotonate with various alkynones under microwave conditions at 170°C can produce tri- or tetrasubstituted pyridines in as little as 10-20 minutes. organic-chemistry.org The use of polar solvents like DMSO enhances reaction efficiency, and the addition of catalysts such as acetic acid or zinc bromide can further accelerate the transformation, achieving yields up to 98%. organic-chemistry.org This method offers total control over regiochemistry and is also adaptable to solvent-free conditions, presenting an environmentally benign alternative. organic-chemistry.org

Another versatile approach is the four-component, one-pot cyclocondensation based on a modified Kröhnke procedure. Polysubstituted annulated pyridines can be synthesized in high yields by reacting N-phenacylpyridinium bromide, aromatic aldehydes, and a ketone (such as acetophenone (B1666503) or a cyclic ketone) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid under microwave irradiation. rsc.org This multicomponent strategy is highly efficient for creating complex pyridine structures. beilstein-journals.org

Table 1: Examples of Microwave-Assisted Pyridine Synthesis

| Reaction Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, Alkynones | Microwave, 170°C, 10-20 min | Up to 98% | organic-chemistry.org |

| Modified Kröhnke Synthesis | N-phenacylpyridinium bromide, Aromatic aldehydes, Ketones, Ammonium acetate | Microwave, Acetic acid | High | rsc.org |

| Three-Component Reaction | 5-Aminopyrazoles, Paraformaldehyde, Cyclic β-diketones | Microwave, Ethanol (B145695) | Good to Excellent | researchgate.net |

| Multi-Component Cyclization | 2-(Nitromethylene)thiazolidine, Amines, Formaldehyde | Microwave, Water | Improved yields | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Pyridines

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org Methods like the Suzuki-Miyaura, Stille, and Negishi couplings are invaluable for the synthesis of highly substituted biaryl and heterobiaryl systems, including complex pyridine derivatives. libretexts.orgacs.org

The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, is widely used. libretexts.orgacs.org This reaction is instrumental in constructing substituted bipyridines and other functionalized pyridines. acs.org A key challenge has been the perception that substrates with labile protons, such as primary amines, are unsuitable for these reactions without protecting groups. However, research has demonstrated successful Suzuki couplings with heteroaryl halides bearing a primary amine group, expanding the reaction's utility. acs.org The choice of palladium catalyst and ligand system is crucial for success, with different systems enabling selective coupling at different positions (e.g., aryl chloride vs. aryl triflate). acs.org

Table 2: Palladium-Catalyzed Cross-Coupling for Pyridine Synthesis

| Coupling Type | Substrates | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pyridylboronic acids, Heteroaryl halides with amine group | Pd(OAc)2 / PCy3 | Highly substituted bipyridines | acs.org |

| Suzuki-Miyaura | Aryl halides, Phenylboronic acid | Pd[PPh3]4 | Aryl-substituted pyridines | acs.org |

| General Cross-Coupling | Aryl triflates, Organostannanes | Palladium-based catalyst | Conjugated systems | tandfonline.com |

| C-H Activation/Cross-Coupling | Pyridine N-oxides, Alkyl bromides | Palladium-based catalyst | Alkylated pyridines | acs.org |

Role of Specific Catalysts (e.g., Cerium Ammonium Nitrate)

Cerium (IV) ammonium nitrate (B79036) (CAN) is a versatile and water-soluble inorganic salt that functions as a potent oxidizing agent and an efficient catalyst in organic synthesis. bohrium.comwikipedia.org It is particularly effective in promoting the synthesis of various heterocycles, including pyridine and quinoxaline (B1680401) derivatives, often under mild, one-pot conditions. wikipedia.orgresearchgate.net

In the context of pyridine synthesis, CAN can act as a Lewis acid catalyst to activate substrates. For example, it has been successfully used at a 10 mol% loading in ethanol to catalyze the one-pot, multi-component synthesis of fully substituted indeno[1,2-b]pyridines at room temperature. researchgate.net The reaction combines 1,3-indandione, a ketone, an aromatic aldehyde, and ammonium acetate to produce the desired pyridine framework in excellent yields. researchgate.net The proposed mechanism involves the activation of the aldehydic carbonyl oxygen by CAN, which enhances its electrophilicity and facilitates the subsequent condensation steps. researchgate.net

Furthermore, CAN is highly effective when used in conjunction with microwave irradiation. bohrium.com A one-pot, three-component synthesis of indole-substituted fused pyridine derivatives has been developed using CAN as a catalyst under microwave conditions. This method involves the cyclocondensation of an indole-3-carboxaldehyde, malononitrile, and an electron-rich amine. bohrium.comcolab.ws The process, which proceeds through Knoevenagel condensation, Michael addition, and intramolecular cyclization, is notable for its short reaction times, ease of product isolation, and excellent yields ranging from 83–95%. bohrium.comcolab.ws

Table 3: Applications of Cerium Ammonium Nitrate (CAN) in Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Multi-component Reaction | 1,3-Indandione, Ketones, Aldehydes, Ammonium acetate | 10 mol% CAN, Ethanol, Room Temp. | Indeno[1,2-b]pyridines | researchgate.net |

| Three-component Cyclo-condensation | Indole-3-carboxaldehyde, Malononitrile, Amines | CAN, Microwave irradiation | Indole-substituted fused pyridines | bohrium.comcolab.ws |

| Three-component Reaction | Anilines, Alkyl vinyl ethers | Catalytic CAN (aqueous) | Tetrahydroquinolines/Quinolines | wikipedia.org |

| Acetal/Ketal Deprotection | Protected carbonyls | CAN/Pyridine | Corresponding carbonyls | researchgate.net |

Chemical Reactivity and Transformation Studies of 6 Methyl 2 Methylthio Pyridin 3 Amine

Reactions Involving the Amine Functionality (C3-NH2)

The primary aromatic amine group at the C3 position is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Amination Reactions

While the C3 position of the parent compound is already aminated, the synthesis of related 3-aminopyridine (B143674) derivatives can be achieved through methods like the photochemical C3-amination of pyridines. nih.gov This process can involve the formation of Zincke imine intermediates, which then react with an aminating agent. nih.gov For instance, a one-pot, three-step amination of 2-phenylpyridine (B120327) has been demonstrated, involving dearomatization, amination, and rearomatization to yield the C3-aminated product. nih.gov Although not a direct reaction of 6-Methyl-2-(methylthio)pyridin-3-amine, this illustrates a synthetic pathway to access such aminated pyridine (B92270) cores.

The reactivity of the amine group in nucleophilic substitution reactions is also a critical aspect. For example, the reaction of 2-halopyridines with amines, often catalyzed by palladium or proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, is a common method for forming C-N bonds in pyridine systems. researchgate.net

Condensation Reactions and Schiff Base Formation

The primary amine at the C3 position readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (azomethine group). derpharmachemica.comijcrt.org This reaction is typically reversible and can be catalyzed by either a weak acid or a weak base. derpharmachemica.com The formation of the Schiff base proceeds through a carbinolamine intermediate, which then dehydrates to yield the final product. derpharmachemica.com

The synthesis of Schiff bases from various primary amines, including substituted anilines and aminopyridines, with a range of aldehydes has been widely reported. researchgate.netscience.govmdpi.com These reactions are fundamental in constructing more complex molecules and have been utilized to prepare ligands for metal complexes. derpharmachemica.comijcrt.org

Table 1: Examples of Schiff Base Formation with Primary Amines

| Amine Reactant | Aldehyde/Ketone Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-amino-pyridin-3-ol | 3,4-dihydroxy-benzaldehyde | Condensation | Schiff Base | science.gov |

| 1,4-bis(3-aminopropyl)piperazine | 4-methoxy-benzaldehyde | Methanol | Schiff Base | researchgate.net |

| 2-picolyl amine | 5-methyl thiophene-2-carboxaldehyde | Reflux in ethanol (B145695) | Schiff Base | ijcrt.org |

| 2-Aminothiophenols | N-protected amino acids | Molecular iodine, solvent-free | 2-Substituted Benzothiazoles | mdpi.com |

Diazotization Reactions and Transformations

The primary amine group of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. google.comresearchgate.net This reaction converts the amine into a diazonium salt, which is a versatile intermediate in organic synthesis.

Diazotization is often performed at low temperatures to ensure the stability of the resulting diazonium salt. google.com These salts can then be subjected to a variety of subsequent reactions, known as Sandmeyer or related transformations, to introduce a wide range of substituents onto the pyridine ring. For weakly basic amines, diazotization may require strongly acidic media. researchgate.net The diazonium group can be replaced by halides, cyanide, hydroxyl, and other functional groups, providing a powerful tool for the derivatization of the parent molecule.

Reactions at the Methylthio Group (C2-SCH3)

The methylthio group at the C2 position offers another site for chemical modification, primarily through reactions involving the sulfur atom.

Alkylation and Thioether Modifications

The sulfur atom of the methylthio group is nucleophilic and can potentially be alkylated. However, studies on closely related systems suggest that the reactivity of the pyridine ring can influence the outcome of such reactions. For instance, the reaction of substituted (6-methyl-2-pyridyl)methyllithium species with epoxides leads to alkylation at the methylene (B1212753) carbon adjacent to the pyridine ring rather than at a thioether substituent. nih.gov

Modification of the methylthio group itself has been demonstrated in other contexts. For example, the 2-methylthio group in a nucleoside derivative was successfully converted to a chloro group under mild conditions. acs.org This indicates that the C-S bond of the methylthio group can be cleaved and replaced, offering a pathway for further functionalization.

Oxidation Reactions of the Methylthio Moiety

The sulfur atom in the methylthio group exists in a low oxidation state and is susceptible to oxidation. Treatment with oxidizing agents can convert the thioether into a sulfoxide (B87167) and subsequently to a sulfone. This transformation significantly alters the electronic properties of the substituent and the molecule as a whole.

For example, the oxidation of N-alkylacridancarboxylic acid derivatives containing thioester groups with a peroxidase and a peroxide leads to chemiluminescent acridinium (B8443388) compounds. acs.org While this is a different system, it illustrates the general principle of thioether oxidation. The oxidation of the methylthio group in this compound would be expected to proceed similarly, yielding the corresponding methylsulfinyl and methylsulfonyl derivatives under controlled oxidation conditions.

Table 2: Summary of Potential Reactions at the Methylthio Group

| Reaction Type | Reagent/Conditions | Expected Product | Reference Context |

|---|---|---|---|

| Alkylation | Alkylating agents | Sulfonium salt | General thioether reactivity |

| Modification | Chlorinating agents | 2-Chloro derivative | acs.org |

| Oxidation | Mild oxidizing agent (e.g., H2O2) | 6-Methyl-2-(methylsulfinyl)pyridin-3-amine | General thioether oxidation |

| Oxidation | Strong oxidizing agent (e.g., m-CPBA) | 6-Methyl-2-(methylsulfonyl)pyridin-3-amine | General thioether oxidation |

Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is a complex interplay of the inherent electronic properties of the pyridine nucleus and the influence of its substituents: the 3-amino, 6-methyl, and 2-(methylthio) groups.

Electrophilic and Nucleophilic Substitution Patterns

The pyridine ring itself is generally considered electron-deficient compared to benzene (B151609), which deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iq This deactivation is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. uoanbar.edu.iq In acidic conditions, protonation of the ring nitrogen further increases this deactivation. uoanbar.edu.iq Electrophilic attack on an unsubstituted pyridine ring, when forced under vigorous conditions, typically occurs at the C-3 position. uoanbar.edu.iq

However, the substituents on this compound significantly modify this intrinsic reactivity. The 3-amino group is a powerful activating group and is ortho, para-directing. The 6-methyl group is weakly activating, while the 2-(methylthio) group is also considered activating and ortho, para-directing. The combination of these groups, particularly the strong activation by the amino group at C-3, would be expected to direct incoming electrophiles to the C-4 and C-5 positions.

In a study on the related compound, 3-acetyl-6-methyl-2-(methylthio)pyridine, bromination reactions were examined. researchgate.net This reaction, however, resulted in the formation of a substituted 3-(bromoacetyl)pyridine, indicating that the reaction occurred on the acetyl side-chain rather than directly on the pyridine ring under the tested conditions. researchgate.net Another reaction of 3-acetyl-6-methyl-2-(methylthio)pyridine with N-bromosuccinimide (NBS) in carbon tetrachloride resulted in the cleavage of the sulfur-carbon bond to yield N-(pyridinesulfenyl)succinimide, demonstrating a reaction at the methylthio group. researchgate.net

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), especially at the C-2, C-4, and C-6 positions. youtube.com This is because the electronegative nitrogen can stabilize the negative charge in the intermediate Meisenheimer complex. youtube.com For this compound, the C-2 and C-6 positions are activated for nucleophilic attack. The 2-(methylthio) group can potentially act as a leaving group in such substitution reactions.

Cyclocondensation and Annulation Reactions to Form Fused Heterocycles

The 3-amino group positioned next to the 2-(methylthio) group makes this compound and its derivatives valuable precursors for synthesizing fused heterocyclic systems through cyclocondensation and annulation reactions. These reactions often involve the participation of both the amino group and an adjacent functional group to build a new ring onto the pyridine core.

A key transformation is the Thorpe-Ziegler cyclization, which is widely used to prepare 3-aminothieno[2,3-b]pyridines from 2-alkylthio-3-cyanopyridines. nih.gov The process involves the alkylation of a 3-cyano-2(1H)-pyridinethione, followed by base-catalyzed intramolecular cyclization. nih.gov This methodology highlights a common route to fused systems starting from precursors of the title compound.

Derivatives of the core structure are instrumental in these syntheses. For instance, 3-acetyl-6-methyl-2-(methylthio)pyridine, derived from a related cyanopyridine, has been used to construct a variety of fused heterocycles. researchgate.net The bromoacetyl derivative of this ketone is a key intermediate for synthesizing thieno[2,3-b]pyridines, indolizines, and imidazo[1,2-a]pyridines. researchgate.net

The general strategy often involves a multi-component reaction or a stepwise synthesis where the substituents on the pyridine ring are elaborated and then cyclized. For example, the synthesis of thieno[2,3-b]pyridines can be achieved through the reaction of 2-amino-3-thiophene-carbonitriles with ketones, catalyzed by ytterbium(III) triflate under microwave irradiation. nih.gov Another approach involves the intramolecular cyclization of 6-amino-3,5-dicyanopyridines to form thieno[2,3-b]pyridine (B153569) derivatives. nih.gov This reaction underscores that ring closure can sometimes lead to decreased biological receptor affinity compared to the open-chain precursor, possibly due to increased molecular rigidity. nih.gov

Examples of Fused Heterocycle Synthesis from Pyridine Derivatives

| Starting Material Derivative | Reagents/Conditions | Fused Heterocycle Product | Reference |

|---|---|---|---|

| 3-Bromoacetyl-6-methyl-2-(methylthio)pyridine | Reaction with appropriate nucleophiles | Thieno[2,3-b]pyridines, Indolizines, Imidazo[1,2-a]pyridines | researchgate.net |

| 2-Amino-3-thiophene-carbonitriles and Ketones | Yb(OTf)₃, Microwave, Solvent-free | Amino-thieno[2,3-b]pyridines | nih.gov |

| N-Aryl-2-chloroacetamide and Pyridinethione | KOH, DMF (Thorpe-Ziegler Cyclization) | 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides | youtube.com |

| 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (B1165640) (TFAA) | 6-Azaindoles (Pyrrolo[2,3-c]pyridines) | nih.gov |

Carbon-Carbon Coupling Reactions

The pyridine ring can be functionalized through various palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck reactions. mdpi.commdpi.com These reactions are fundamental for the synthesis of biaryl compounds and other complex molecules. mdpi.com To participate in these couplings, the pyridine ring must typically be substituted with a halide (e.g., Br, Cl) or a triflate leaving group.

A pertinent study demonstrates the utility of the Suzuki cross-coupling reaction on a closely related substrate, 5-bromo-2-methylpyridin-3-amine. mdpi.com This compound was coupled with a variety of arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system. mdpi.com The reactions proceeded in moderate to good yields, showcasing an effective method for introducing aryl substituents at the C-5 position of the pyridine ring.

The study also explored the reactivity of the N-acetylated derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide, in the same Suzuki coupling reactions. mdpi.com It is often advantageous to protect the primary amino group as an amide to prevent potential complications where the amine binds to the palladium catalyst, which can sometimes inhibit the catalytic cycle. mdpi.com The protected substrate also successfully coupled with various arylboronic acids, yielding the corresponding 5-aryl pyridine derivatives.

Suzuki Cross-Coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with Arylboronic Acids

| Arylboronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | N-[2-Methyl-5-phenylpyridin-3-yl]acetamide | 72 | |

| 4-Methylphenylboronic acid | N-[2-Methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 65 | |

| 4-Methoxyphenylboronic acid | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 78 | |

| 4-Chlorophenylboronic acid | N-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide | 75 | |

| 4-Fluorophenylboronic acid | N-[5-(4-Fluorophenyl)-2-methylpyridin-3-yl]acetamide | 70 | |

| 3-Nitrophenylboronic acid | N-[2-Methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide | 58 | |

| Naphthalene-1-boronic acid | N-[2-Methyl-5-(naphthalen-1-yl)pyridin-3-yl]acetamide | 60 |

These carbon-carbon coupling reactions are crucial for extending the molecular framework, enabling the synthesis of compounds with diverse electronic and structural properties.

Derivatives and Analogs of 6 Methyl 2 Methylthio Pyridin 3 Amine

Design and Synthesis of Substituted Pyridine-3-amine Derivatives

The pyridine-3-amine core is a versatile template for generating a wide range of derivatives through various synthetic methodologies. The design of these derivatives often focuses on introducing diverse substituents to modulate the molecule's properties.

A common approach involves the multi-component one-pot reaction, which allows for the efficient assembly of substituted 2-aminopyridines. For instance, enaminones can serve as key precursors in solvent-free conditions to produce a variety of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov The reaction typically proceeds through a Knoevenagel condensation between an enaminone and malononitrile, followed by an intramolecular cyclization and aromatization to yield the final pyridine (B92270) product. nih.gov

Another established method for synthesizing 3-aminopyridine (B143674) is the Hofmann rearrangement of nicotinamide (B372718) using an alkaline potassium hypobromite (B1234621) solution. orgsyn.org This method provides a direct route to the core aminopyridine structure, which can then be further functionalized. Other synthetic routes include the reduction of 3-nitropyridine (B142982) or the amination of 3-bromopyridine. orgsyn.org

The functionalization of the pyridine ring can also be achieved through coupling reactions. For example, 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones can be synthesized from the condensation of primary amines with 4-hydroxy-6-methylpyridin-2(1H)-one and triethyl orthoformate. nih.gov This highlights how the core pyridine structure can be elaborated to introduce various side chains.

Structural Variations at the Methyl (C6) and Methylthio (C2) Positions

Modifications at the C6 methyl and C2 methylthio positions of the pyridine ring are crucial for fine-tuning the steric and electronic properties of the resulting molecules. Various synthetic strategies have been developed to introduce a range of substituents at these locations.

One direct method to create derivatives from the parent compound involves the reaction of methyllithium (B1224462) with 3-cyano-6-methyl-2-(methylthio)pyridine, which yields 3-acetyl-6-methyl-2-(methylthio)pyridine. researchgate.net This ketone can then serve as a precursor for further heterocyclic synthesis. researchgate.net

The methylthio group at the C2 position can be readily displaced or modified. For instance, 2,6-dichloro-4-carbamoylpyridine can react with various thiols in the presence of sodium methoxide (B1231860) to selectively substitute one of the chloro groups, yielding 2-chloro-6-alkylthio-4-carbamoylpyridines. This demonstrates a viable route to introduce different alkylthio groups at the C6 position while retaining a reactive chloro group at C2 for further manipulation.

Similarly, the synthesis of 2-alkylthio-6-methylpyridine-3-carbaldehydes can be achieved by the action of sodium bis(2-methoxyethoxy)aluminum hydride on the corresponding 3-cyano-6-methylpyridines. These resulting aldehydes are valuable intermediates that can undergo condensation reactions to create more complex derivatives.

A multi-step process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulphonyl)-phenyl]ethanone showcases modifications that can be made starting from a 6-methylnicotinic ester. google.com This process involves condensation with 4-(methylthio)phenylacetonitrile, followed by hydrolysis, decarboxylation, and finally oxidation of the methylthio group to a methylsulfonyl group, illustrating how both the pyridine core and its substituents can be elaborately constructed. google.com

Fused Ring Systems Derived from the Pyridine Core

The 6-Methyl-2-(methylthio)pyridin-3-amine scaffold is a key precursor for the synthesis of various fused heterocyclic systems. The amino group at C3 and the adjacent ring nitrogen are perfectly positioned for annulation reactions, leading to the formation of bicyclic and polycyclic structures with significant chemical and biological interest.

Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a prominent class of fused heterocycles synthesized from pyridine precursors. mdpi.comresearchgate.net The synthesis often involves building the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) or constructing the pyrimidine ring onto a pyrrole. A common strategy is to start from a substituted pyrimidine, such as 5-bromo-2,4-dichloropyrimidine. tandfonline.com

One synthetic approach involves a palladium-catalyzed Sonogashira reaction between a halogenated pyrimidine and a terminal alkyne, followed by a tandem cyclization to form the pyrrolo[2,3-d]pyrimidine core. tandfonline.com More recently, copper-catalyzed methods have been developed as a more cost-effective and less toxic alternative. tandfonline.com

Further derivatization can be achieved through various reactions. For example, C-4, C-5, and C-6 substituted pyrrolo[2,3-d]pyrimidines can be synthesized using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. mdpi.com These methods allow for the introduction of diverse aryl and amino groups onto the fused ring system, enabling extensive structure-activity relationship studies. mdpi.com The synthesis can also involve the cyclization of appropriately substituted pyrroles with reagents like formamide (B127407) to yield the fused pyrimidine ring. nih.gov

Table 1: Synthesis of Representative Pyrrolo[2,3-d]pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2,4-dichloropyrimidine | 1. Terminal alkyne, Pd catalyst; 2. Tetrabutylammonium fluoride | Substituted Pyrrolo[2,3-d]pyrimidine | Moderate | tandfonline.com |

| SEM-protected iodinated pyrrolopyrimidine | 3-pyridyl boronic acid, Pd(dppf)2Cl2, EtOH/H2O, 90°C | C-6 substituted pyrrolopyrimidine | - | mdpi.com |

| Substituted pyrrole | Formamide, reflux | Pyrrolo[2,3-d]pyrimidine | - | nih.gov |

| 2-Amino-3-cyanopyrroles | Formamide, Acetaldehyde, or Urea | Substituted Pyrrolo[2,3-d]pyrimidines | - | ekb.eg |

Thieno[2,3-b]pyridine (B153569) Derivatives

Thieno[2,3-b]pyridines are another important class of fused heterocycles accessible from pyridine-based starting materials, particularly those containing a thiol or methylthio group at the C2 position. A widely used method is the Gewald reaction, or variations thereof, which typically involves the cyclization of a 2-mercaptonicotinonitrile (B1308631) derivative. researchgate.net

The synthesis can be initiated by reacting a 2-thioxopyridine-3-carbonitrile with an α-halo ketone, ester, or aldehyde, followed by an intramolecular Thorpe-Ziegler cyclization. nih.govmdpi.com This sequence leads to the formation of a 3-aminothieno[2,3-b]pyridine core, which can be further functionalized. For example, the resulting 3-amino group can be reacted with isothiocyanates or anhydrides to yield more complex derivatives. ekb.eg

Alternative routes involve the reaction of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with various reagents to build the thieno[2,3-b]pyridine system, which can then be used to synthesize fused pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. mdpi.com The reaction conditions, particularly the choice of base (e.g., sodium ethoxide, potassium hydroxide) and solvent, play a crucial role in the efficiency of the cyclization step. researchgate.net

Table 2: Synthesis of Representative Thieno[2,3-b]pyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Ethyl chloroacetate (B1199739) or Chloroacetaldehyde (B151913) | Thienopyridine derivatives | researchgate.net |

| Substituted Cycloalkanones | 1. Sodium ethoxide, ethyl formate; 2. Malononitrile, sulfur, morpholine; 3. Aryl acid chloride | 3-(Aroylamino)-4,5,6,7-tetrahydro-1-benzothieno[2,3-b]pyridines | nih.gov |

| 2-Mercaptonicotinonitrile derivatives | Chloroacetyl or bis-bromoacetyl derivatives, ethanolic sodium ethoxide, reflux | N-aryl carboxamides or (carbonylphenoxy)-N-(aryl)acetamides linked thieno[2,3-b]pyridines | researchgate.net |

| 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile | Formic acid or Formamide | Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives | mdpi.com |

Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridines often involves the annulation of a pyridine ring onto a pre-existing pyrazole (B372694) scaffold, or vice-versa. cdnsciencepub.com A common and effective strategy is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. mdpi.commdpi.com

For example, novel pyrazolo[3,4-b]pyridines can be synthesized through the cyclization of 5-amino-1-phenylpyrazole (B52862) with various α,β-unsaturated ketones in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl4). mdpi.com This reaction constructs the pyridine portion of the fused system. The regioselectivity of the cyclization can be controlled by the nature of the substituents on the dicarbonyl compound. mdpi.com

Another powerful method involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This approach allows for the switchable synthesis of halogenated or non-halogenated pyrazolo[3,4-b]pyridines depending on the reagents used (e.g., iodine or NBS). nih.gov These synthetic routes provide access to a wide variety of substituted pyrazolo[3,4-b]pyridines, which are valuable in various fields, including medicinal chemistry. mdpi.comnih.gov

Table 3: Synthesis of Representative Pyrazolo[3,4-b]pyridine Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Amino-1-phenylpyrazole, α,β-unsaturated ketones | ZrCl4, EtOH/DMF, 95°C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28% | mdpi.com |

| 3-Amino-1H-pyrazolo[3,4-b]pyridine, Benzaldehydes, Acetophenones | Barium hydroxide, DMF, 150°C | Pyrazolo[3,4-b]pyridine-fused pyrimidines | High | nih.gov |

| 5-Aminopyrazoles, Alkynyl aldehydes | Silver carbonate, TFA, DCE, 80°C | Substituted Pyrazolo[3,4-b]pyridines | - | nih.gov |

| 5-Aminopyrazoles, 1,3-Diketones | Glacial Acetic Acid (AcOH) | N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines | - | mdpi.com |

Pyrido[3,4-d]pyrimidine (B3350098) and Related Isomers

The synthesis of pyrido[3,4-d]pyrimidines and their isomers, such as pyrido[2,3-d]pyrimidines, typically involves the construction of the pyrimidine ring onto a functionalized pyridine precursor. mdpi.com For the synthesis of 2-amino pyrido[3,4-d]pyrimidine derivatives, a common intermediate is ethyl 3-amino-2-chloroisonicotinate. nih.gov This intermediate can undergo thermal cyclocondensation with chloroformamidine (B3279071) hydrochloride to form the fused ring system. The resulting 4-chloro-substituted pyrido[3,4-d]pyrimidine is a versatile intermediate that can be further derivatized at the C4 position through nucleophilic aromatic substitutions or palladium-catalyzed cross-coupling reactions. nih.gov

The isomeric pyrido[2,3-d]pyrimidine (B1209978) system can be assembled from 2,4,6-triaminopyrimidine (B127396) by reaction with the sodium salt of nitromalonaldehyde, leading to a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. mdpi.com This nitro group can then be reduced and further functionalized. Another strategy involves the reaction of 4-aminopyrimidines bearing a functional group at the C5 position, which can be cyclized to form the pyridine ring portion of the scaffold. nih.gov These varied synthetic strategies allow for the creation of a large library of pyridopyrimidine derivatives for various applications. researchgate.net

Table 4: Synthesis of Representative Pyrido[d]pyrimidine Derivatives

| Isomer | Starting Material | Key Reaction Step | Product | Reference |

|---|---|---|---|---|

| Pyrido[3,4-d]pyrimidine | Ethyl 3-amino-2-chloroisonicotinate | Thermal cyclocondensation with chloroformamidine HCl | 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine | nih.gov |

| Pyrido[2,3-d]pyrimidine | 2,4,6-Triaminopyrimidine | Condensation with sodium salt of nitromalonaldehyde | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | mdpi.com |

| Pyrido[2,3-d]pyrimidine | 5-Bromo-2,4-dichloropyrimidine | 1. Substitution with amine; 2. Pd-catalyzed coupling with crotonic acid; 3. Intramolecular cyclization | Substituted Pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |

| Pyrido[3,4-d]pyrimidine | Pyrido[3,4-d]pyrimidin-4(3H)-one | N/A (Design and evaluation) | Various substituted pyrido[3,4-d]pyrimidines | researchgate.net |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy for 6-Methyl-2-(methylthio)pyridin-3-amine provides distinct signals corresponding to each unique proton environment in the molecule. The expected spectrum would feature several key resonances. The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 6.0-9.0 ppm). For this compound, two doublets are anticipated for the two adjacent aromatic protons (H4 and H5). The methyl group attached to the pyridine ring (C6-CH₃) and the methyl group of the methylthio substituent (S-CH₃) would each produce a singlet. The chemical shift of the C6-methyl group is influenced by its position on the heteroaromatic ring. uci.eduspectrabase.com The amine (NH₂) protons usually appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is predicted based on typical values for substituted pyridines and related structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H4/H5 | 6.5 - 7.5 | Doublet |

| Pyridine H4/H5 | 6.5 - 7.5 | Doublet |

| NH₂ | 3.5 - 5.0 (broad) | Singlet |

| S-CH₃ | 2.4 - 2.6 | Singlet |

| C6-CH₃ | 2.3 - 2.5 | Singlet |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the pyridine ring carbons are characteristic of substituted heteroaromatic systems. acs.orgacs.orgresearchgate.net The carbon atom attached to the nitrogen (C3) and the carbon bearing the methylthio group (C2) would have their resonances significantly influenced by these substituents. The signals for the two methyl carbons (C6-CH₃ and S-CH₃) would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on established substituent effects on the pyridine ring. acs.orgcdnsciencepub.com Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-S) | 155 - 165 |

| C3 (C-N) | 135 - 145 |

| C4 | 120 - 130 |

| C5 | 115 - 125 |

| C6 (C-CH₃) | 145 - 155 |

| S-CH₃ | 10 - 20 |

| C6-CH₃ | 15 - 25 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations, for instance, connecting the C6-methyl protons to the C6 and C5 carbons, and the S-methyl protons to the C2 carbon. nih.gov A Correlation Spectroscopy (COSY) experiment would confirm the coupling between the adjacent H4 and H5 protons on the pyridine ring. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.

Infrared (IR) spectroscopy of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. tandfonline.comtsijournals.com The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretching of the two methyl groups would be observed just below 3000 cm⁻¹. The N-H bending vibration (scissoring) is found around 1600-1650 cm⁻¹. tsijournals.comresearchgate.net Stretching vibrations corresponding to the C=C and C=N bonds of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. It would also be effective in identifying the skeletal vibrations of the pyridine ring and the C-S stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound (Note: Frequencies are typical for the functional groups listed.)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₃) | 2850 - 2980 |

| N-H Bend | Primary Amine | 1600 - 1650 |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1340 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental formula (C₇H₁₀N₂S).

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would also reveal characteristic fragmentation patterns that support the proposed structure. nih.govspringernature.com Key fragmentation pathways would likely include the loss of a methyl radical (•CH₃) from the methylthio group, leading to a prominent [M-15]⁺ ion. Another expected fragmentation is the cleavage of the C-S bond, which could lead to ions corresponding to the pyridinamine core or the methylthio moiety. The analysis of these fragments helps to piece together the molecular structure, confirming the nature and position of the substituents. researchgate.netarkat-usa.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For pyridine (B92270) derivatives, these calculations offer insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's stable conformation.

Ab-initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) are used to approximate the many-electron wavefunction. researchgate.net For complex molecules, more advanced and computationally expensive methods like Coupled Cluster (CC) theory, such as CCSD(T)-F12, can provide highly accurate results for benchmarking. acs.org These calculations are instrumental in determining precise molecular structures and energies.

Potential Energy Distribution (PED) analysis is a technique used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of bonds. researchgate.net This analysis provides a detailed understanding of the vibrational spectrum (FT-IR and Raman) of a molecule. For example, in studies of pyridine-2,6-dicarbonyl dichloride, PED analysis using the MOLVIB program helped in the assignment of different normal modes. researchgate.net

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are key to understanding its reactivity and potential applications.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com A smaller gap generally implies higher reactivity. mdpi.com For many organic molecules, the HOMO-LUMO gap is calculated using DFT to understand charge transfer interactions within the molecule. nih.govmaterialsciencejournal.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Pyran Derivative (Note: This data is for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and is provided for illustrative purposes as specific data for 6-Methyl-2-(methylthio)pyridin-3-amine was not found.)

| Parameter | Energy (eV) |

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

| Data sourced for illustrative purposes from a study on a different heterocyclic compound. materialsciencejournal.org |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which represents a departure from the idealized Lewis structure. These donor-acceptor interactions, also known as hyperconjugation, are key to understanding molecular stability and reactivity. The stabilization energy (E(2)) associated with these interactions can be calculated to quantify their significance. While specific NBO analysis for this compound is not available in the searched results, it is a standard method applied in computational studies of organic molecules to understand intramolecular charge transfer and bonding.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) analysis is a computational method that illustrates the three-dimensional charge distribution across a molecule's surface. readthedocs.io This visualization is crucial for predicting a molecule's reactive behavior and intermolecular interaction sites. nih.govmdpi.com The MEP map uses a color spectrum to denote areas of varying electron potential.

For this compound, an MEP map would highlight:

Electrophilic Sites (Electron-Rich): Displayed in red, these regions possess high electron density and are the most likely targets for electrophilic attack. Such areas would be expected around the highly electronegative nitrogen atom of the pyridine ring and the sulfur atom of the methylthio group, both of which have lone pairs of electrons. The amino group would also contribute to the negative potential landscape. researchgate.net

Nucleophilic Sites (Electron-Poor): Shown in blue, these regions have a relative electron deficiency and are susceptible to attack by nucleophiles. For this molecule, positive potentials would likely be located on the hydrogen atoms of the amino (-NH₂) group, which are capable of acting as hydrogen bond donors. mdpi.com

By identifying these sites, an MEP analysis provides foundational insights into the compound's reactivity and its capacity to form non-covalent bonds, such as hydrogen bonds, which are fundamental to biological recognition. nih.gov

Fukui Functions for Reactivity Site Prediction

Derived from Density Functional Theory (DFT), Fukui functions serve as powerful local reactivity descriptors. wikipedia.orgd-nb.info They quantify the change in electron density at a specific atom when the total number of electrons in the molecule is altered, thereby predicting the most probable sites for chemical attack. researchgate.net

A theoretical study would calculate the condensed Fukui functions for each atom in this compound, yielding distinct indices for different reaction types:

Nucleophilic Attack (f+): A high value indicates the atom is a strong electrophile, readily accepting electrons.

Electrophilic Attack (f-): A high value suggests the atom is a strong nucleophile, prone to donating electrons.

Radical Attack (f0): This index points to the atom most susceptible to attack by a radical species.

This analysis provides a quantitative ranking of reactive sites, offering a more detailed prediction of regioselectivity in chemical reactions than MEP analysis alone. researchgate.netsemanticscholar.org The nitrogen, sulfur, and various carbon atoms of the pyridine ring would be of primary interest.

Advanced Computational Techniques

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art quantum method for investigating the electronic excited states of molecules. wikipedia.orgredalyc.org It is primarily used to predict how a molecule interacts with light, allowing for the simulation of its UV-visible absorption spectrum. stackexchange.comarxiv.org

For this compound, a TD-DFT calculation would yield:

Excitation Energies: The energies required to promote an electron to a higher energy state, which correspond to absorption wavelengths (λmax). nih.gov

Oscillator Strengths: These values relate to the intensity of the absorption peaks.

Transition Analysis: Identification of the molecular orbitals involved in the electronic transitions (e.g., π→π* or n→π*), providing insight into the nature of the absorption.

The inclusion of a Polarizable Continuum Model (PCM) would allow for the simulation of these properties in different solvents, providing results that are more directly comparable to experimental measurements conducted in solution.

Non-Linear Optical (NLO) phenomena occur when a material's optical properties are altered by intense light from sources like lasers. wikipedia.org Computational chemistry can predict a molecule's NLO response by calculating its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities. dtic.mil Compounds with large hyperpolarizability are valuable for modern photonic and optoelectronic technologies. computabio.com

A theoretical investigation of this compound would quantify its potential as an NLO material. The molecule possesses electron-donating groups (the amino and methylthio substituents) attached to an electron-accepting pyridine ring system. This "push-pull" electronic structure is a key design feature for enhancing NLO properties. nih.gov Calculations would provide quantitative values for α and β, allowing for an assessment of its NLO efficiency.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a pivotal computational technique in drug discovery that simulates the interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. numberanalytics.comnumberanalytics.comazolifesciences.com The goal is to predict the binding mode and estimate the binding affinity. iaanalysis.com

A molecular docking study of this compound would require the selection of a specific protein target. The simulation would then proceed by:

Defining the three-dimensional structures of the ligand and the protein receptor. azolifesciences.com

Employing a search algorithm to explore various orientations and conformations of the ligand within the protein's binding site. computabio.com

Using a scoring function to rank these poses, providing an estimate of the binding free energy (often in kcal/mol), where a more negative score implies a stronger, more stable interaction. numberanalytics.com

The results would reveal the most probable binding conformation and identify the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, or π-stacking—that stabilize the ligand-protein complex. pnas.org This information is invaluable for understanding a compound's potential mechanism of action and for guiding the design of more potent molecules.

Biological Activity and Structure Activity Relationship Sar Studies

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The antimicrobial potential of pyridine (B92270) and pyrimidine (B1678525) scaffolds is well-documented. Derivatives of these core structures have been investigated for their efficacy against a range of microbial pathogens.

Antibacterial and Antifungal Activity:

Research into 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones has demonstrated their potential as both analgesic, anti-inflammatory, and antibacterial agents. nih.gov Similarly, various pyridine derivatives have been found to possess antibacterial and antifungal properties. researchgate.net For instance, certain 2-aminopyridine (B139424) derivatives have shown high activity against Gram-positive bacteria like S. aureus and B. subtilis. mdpi.com The antimicrobial activity of these compounds is often attributed to the pyridine nucleus, which is a key structural motif in many antimicrobial drugs. researchgate.net

A study on N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes also highlighted their potential as antimicrobial agents. Furthermore, research on 3-substituted-pyrazolo[3,4-b]pyridine derivatives revealed that several compounds exhibited potent antimicrobial activity against a panel of bacterial and fungal strains, with some showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg

While specific data for 6-Methyl-2-(methylthio)pyridin-3-amine is not available, the consistent antimicrobial activity observed in these related structures suggests that it could be a promising candidate for further investigation.

Antiviral Activity:

The pyridine ring is a common feature in many antiviral compounds. researchgate.net Studies on thieno[2,3-b]pyridine (B153569) derivatives have indicated their potential as antiviral agents. brieflands.com Although direct antiviral testing of this compound has not been reported, the antiviral activity of related heterocyclic systems warrants its evaluation.

Anti-inflammatory Activities

The anti-inflammatory potential of pyridine and its fused heterocyclic derivatives has been a subject of significant research.

Derivatives of 2-[(Phenylthio)methyl]pyridine have been identified as novel anti-inflammatory agents. nih.gov Additionally, research on 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones has shown that some of these compounds exhibit anti-inflammatory activity comparable to the standard drug diclofenac. nih.gov A review of aminopyridines also highlights their anti-inflammatory properties, with a novel mononuclear copper complex of 4-aminopyridine (B3432731) demonstrating significantly higher anti-inflammatory activity than naproxen (B1676952) in a 5-lipoxygenase (5-LOX) inhibition assay. rsc.org

Studies on thiazolo[4,5-b]pyridin-2-ones have also revealed potent anti-inflammatory effects in vivo, with some compounds exceeding the activity of ibuprofen. pensoft.net The anti-inflammatory effect is likely influenced by the core heterocyclic system and various structural modifications. pensoft.net These findings suggest that this compound, possessing a related pyridine core, may exhibit anti-inflammatory properties.

Anticancer Activities

The pyridine scaffold is a key component of numerous anticancer agents. nih.gov Research has explored the cytotoxic potential of various aminopyridine and related heterocyclic derivatives against different cancer cell lines.

Amino acid conjugates of aminopyridine have been evaluated as potential anticancer agents, with some derivatives showing promising inhibition of cisplatin-resistant ovarian cancer cell lines. nih.gov Furthermore, N-protected and deprotected amino acid derivatives of 2-aminopyridine have demonstrated potential in attenuating tumor development in colorectal cancer cell lines, with IC50 values in the low micromolar range. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of beta-catenin. nih.gov

Studies on other related structures, such as 1,4-dihydropyridine (B1200194) derivatives containing a nitroimidazole moiety, have also shown moderate to good cytotoxic activity against various cancer cell lines. brieflands.com The cytotoxicity of thiopyridine derivatives has also been investigated, indicating their potential as anticancer agents. researchgate.net While direct anticancer studies on this compound are lacking, the consistent cytotoxic and antiproliferative activities of its structural analogs make it a compound of interest for future cancer research.

Other Reported Biological Activities (e.g., Anticonvulsant, Plant Growth Stimulant)

Beyond the aforementioned activities, derivatives of the core structures related to this compound have been explored for other therapeutic and agricultural applications.

Anticonvulsant Activity:

Several studies have highlighted the anticonvulsant potential of pyrimidine derivatives. For instance, derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been synthesized and screened for their anticonvulsant activity, with some compounds showing significant efficacy in animal models of seizures. japsonline.com Specifically, 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-N-(4-bromophenyl)-acetamide demonstrated notable activity by reducing seizure severity and increasing their latent period. nih.gov The presence of a sulfur atom at the exocyclic position in the pyrimidine molecule is thought to positively influence anticonvulsant activity. nih.gov

Plant Growth Stimulant:

In the realm of agriculture, derivatives of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide have been synthesized and shown to possess pronounced plant growth stimulant properties. researchgate.net This suggests a potential application for related compounds in agriculture.

Investigation of Molecular Mechanisms of Action through In Vitro Assays

Understanding the molecular targets and mechanisms of action is crucial for drug development. While direct studies on this compound are not available, research on related compounds provides insights into potential mechanisms.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Substituted aminopyridines have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov One derivative, in particular, exhibited good PDE4 inhibitory activity and an improved pharmacokinetic profile. nih.gov

In the context of anticancer activity, aminopyridine-based compounds have been developed as c-Jun N-terminal kinase (JNK) inhibitors, with some showing high potency and selectivity. nih.gov JNKs are implicated in the pathology of various diseases with an inflammatory component. nih.gov Furthermore, pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial enzyme for the viability of M. tuberculosis. nih.gov

Additionally, aminopyridine thiourea (B124793) derivatives have been reported as potent, non-competitive inhibitors of the α-glucosidase enzyme, suggesting a potential application in managing diabetes. rsc.org For antimicrobial action, some 3-substituted-pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism. ekb.eg

Cellular assays are fundamental in determining the biological effects of a compound at the cellular level.

Cytotoxicity:

The cytotoxic effects of various aminopyridine derivatives have been evaluated against different cancer cell lines. For example, amino acid derivatives of 2-aminopyridine showed significant anti-tumor activities in colorectal cancer cell lines HCT 116 and HT29, with IC50 values ranging from 3.27 to 8.1 μM. nih.gov Similarly, other aminopyridine derivatives have been tested against ovarian cancer cell lines, with the most active compound showing an IC50 value of 11.52 μM in a cisplatin-resistant cell line. nih.gov Novel pyridine derivatives have also demonstrated strong cytotoxic activity against HepG-2 (human liver hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cancer cells. semanticscholar.org

Binding Affinity:

While specific binding affinity studies for this compound are not available, related aminopyridine derivatives have been studied for their binding to various receptors and enzymes through molecular docking simulations to understand their binding modes and potential interactions with target proteins like beta-catenin. nih.gov

Elucidation of Structure-Activity Relationships for Pyridine-Based Compounds

The pyridine scaffold is a fundamental structural motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs. mdpi.comnih.gov Its versatility allows for extensive chemical modification, making it a prime candidate for structure-activity relationship (SAR) studies. These investigations aim to understand how specific structural changes to a molecule, such as the addition or alteration of functional groups or modifications to the core heterocyclic ring, influence its biological activity. By systematically altering the molecular structure of pyridine derivatives, researchers can identify key features responsible for potency and selectivity, guiding the design of more effective therapeutic agents. mdpi.comnih.gov

Influence of Substituents on Biological Potency

The biological potency of pyridine-based compounds is highly sensitive to the nature and position of substituents on the pyridine ring. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a critical role in modulating activity. researchgate.netnih.govscribd.com

Studies on various pyridine derivatives have shown that the introduction of specific functional groups can significantly enhance or diminish biological effects. For instance, in the context of antiproliferative activity, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to enhance potency against certain cancer cell lines. mdpi.comnih.gov Conversely, the introduction of halogen atoms or particularly bulky groups can sometimes lead to lower activity. mdpi.com

The position of the substituent is equally crucial. In one series of antitubercular pyridine-2-methylamine derivatives, compounds with a 4-aryl substitution showed potent activity, while those with 6-aryl substitutions were only moderately active. nih.gov Similarly, for a series of pyrimidinamine fungicides, the introduction of a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position of an aryloxy substituent resulted in promising activity (EC50 of 1.10 mg/L), whereas a 2-methyl-4-chloro substitution pattern was less effective (EC50 of 30.25 mg/L). acs.org

Halogens, such as chlorine and fluorine, can have varied effects depending on the molecular context. The addition of a chlorine atom to the pyridine ring of a 7-azaindole-based inhibitor increased its potency against GSK-3β and Fyn kinases by an order of magnitude. acs.org In another study on epibatidine (B1211577) analogs, a fluoro substituent led to high binding affinity at certain nicotinic receptors, while a bromo analog also showed enhanced affinity and potency. nih.gov However, in some cases, halogenation can be detrimental; for example, 3-chloro substitution on a 4-pyridine series led to a loss of potency. nih.gov

The influence of alkyl groups is also context-dependent. While the introduction of a methyl group did not improve the potency of certain 3-pyridine derivatives, replacing a methyl group with an ethyl group in a pyrimidinamine series enhanced fungicidal activity significantly. acs.orgnih.gov

Table 1: Influence of Substituents on Antiproliferative and Fungicidal Activity

| Base Scaffold | Substituent (R) | Target/Assay | Measured Potency | Source |

|---|---|---|---|---|

| Pyrimidinamine | R1 = CH3 | Cucumber downy mildew | EC50 > 400 mg/L | acs.org |

| Pyrimidinamine | R1 = C2H5 | Cucumber downy mildew | EC50 = 23.17 mg/L | acs.org |

| Pyrimidinamine (Aryloxy) | Rn = 2-CH3-4-Cl | Cucumber downy mildew | EC50 = 30.25 mg/L | acs.org |

| Pyrimidinamine (Aryloxy) | Rn = 2-Cl-4-CF3 | Cucumber downy mildew | EC50 = 1.10 mg/L | acs.org |

| Aromatic Ring (Antiproliferative) | Single CH3 group | HeLa Cell Line | IC50 = 1.30 mM | mdpi.com |

| Aromatic Ring (Antiproliferative) | Cl (replaces CH3) | HeLa Cell Line | IC50 = 5.84 mM | mdpi.com |

Impact of Core Ring Modifications

Modifying the central pyridine ring, either by replacing it with another heterocycle or by altering its point of attachment, is a key strategy in SAR studies. Such changes can profoundly affect a compound's biological activity, selectivity, and pharmacokinetic properties. nih.gov

One common modification is the replacement of the pyridine ring with other nitrogen-containing heterocycles. For instance, in a series of MmpL3 inhibitors, replacing the pyridine-2-methylamine core with a pyrimidine-4-methylamine-6-aryl structure resulted in moderate antitubercular activity. nih.gov In the development of kinase inhibitors, replacing a phenyl ring with a pyridine ring was found to better stabilize the compound's side chain through hydrogen bonding. acs.org Further modifications, such as replacing the pyridine with a 2-pyrimidine or a 2-pyrazine, were also explored to modulate activity and selectivity. acs.org

The fusion of a second ring to the pyridine core, creating bicyclic systems like thienopyridines or imidazopyridines, is another effective approach. A study on antimicrobial agents synthesized and tested a series of pyridine and thienopyridine derivatives, finding that some 3-cyanopyridine (B1664610) compounds exhibited potent activity against E. coli. researchgate.net The modification of a benzimidazole (B57391) ring to an imidazopyridine in a series of PPARα agonists led to a compound with adequate solubility and high microsomal stability. nih.gov

The position of the nitrogen atom within the ring and the point of substitution are also critical. SAR studies on PPARγ agonists revealed that moving from a 2-pyridine series to a 3-pyridine or 4-pyridine series significantly impacted potency. nih.gov Unsubstituted 3-pyridine derivatives showed poor agonist potency, highlighting the importance of both the core structure and appropriate substitution for achieving desired biological effects. nih.gov

Table 2: Effect of Core Ring Modifications on Biological Activity

| Original Core | Modified Core | Target/Assay | Observation | Source |

|---|---|---|---|---|

| Benzimidazole | Imidazopyridine | PPARα | Resulted in adequate solubility and high microsomal stability. | nih.gov |